
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide is a chemical compound with the molecular formula C8H10ClNOS It is a derivative of acetamide, featuring a thiophene ring substituted at the 3-position with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of thiophene-3-carboxaldehyde with methylamine, followed by chlorination. The general synthetic route can be summarized as follows:
Formation of the intermediate: Thiophene-3-carboxaldehyde reacts with methylamine to form N-methyl-N-(thiophen-3-ylmethyl)amine.
Chlorination: The intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of N-methyl-N-(thiophen-3-ylmethyl)acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Hydrolysis: Formation of thiophene-3-carboxylic acid and methylamine.
Scientific Research Applications
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound’s thiophene ring makes it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(thiophen-2-ylmethyl)acetamide
- 2-chloro-N-(thiophen-3-ylmethyl)acetamide
- 2-chloro-N-(thiophen-4-ylmethyl)acetamide
Uniqueness
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with biological targets
Biological Activity
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and structural characteristics, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClNOS, with a molecular weight of approximately 203.69 g/mol. The compound features a chloroacetamide group attached to a thiophene moiety, which is critical for its biological activity. The presence of the chloro group enhances its reactivity, allowing for various nucleophilic substitutions that can lead to diverse derivatives with unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with thiophenes and amines under controlled conditions. This method allows for the formation of the desired compound while maintaining the integrity of the thiophene structure.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial and anti-inflammatory properties. Below is a summary of key findings related to its biological activity:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit excellent antibacterial and antifungal activity . The mechanism of action is believed to involve interaction with bacterial cell membranes, leading to disruption and cell death.
Comparative Biological Activity
A comparative analysis of similar compounds reveals distinct biological activities based on structural variations. The following table summarizes these findings:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloro-N-methylacetamide | Contains a methylamide group without thiophene | Antimicrobial properties |
2-Chloro-N-methyl-N-(phenyl)acetamide | Phenyl group instead of thiophene | Anti-inflammatory effects |
N-(thiophen-2-ylmethyl)-N-methylacetamide | Different position of thiophene | Antitumor activity |
This compound | Unique thiophene positioning | Antimicrobial and antifungal effects |
This table illustrates how the specific structural features of this compound contribute to its unique biological properties compared to related compounds.
The biological mechanism by which this compound exerts its effects involves interactions with various biomolecules, including enzymes and receptors. Studies suggest that it may form complexes that inhibit specific pathways relevant to disease processes, potentially leading to new therapeutic strategies.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Effects : Research has indicated that this compound may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity Studies : Initial cytotoxicity assessments revealed that certain derivatives exhibit selective toxicity towards cancer cell lines, indicating possible anticancer applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting methylamine with thiophen-3-ylmethanol to form the secondary amine intermediate, followed by chloroacetylation using 2-chloroacetyl chloride in anhydrous dichloromethane. Triethylamine is often added as a base to neutralize HCl byproducts . Purification is achieved via column chromatography, and structural confirmation is done using NMR and IR spectroscopy.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential to confirm the methyl, thiophene, and chloroacetamide groups. For example, the methyl group attached to nitrogen appears as a singlet at ~3.0 ppm, while the thiophene protons resonate between 6.8–7.5 ppm .
- IR Spectroscopy : Key peaks include the C=O stretch (~1650–1680 cm−1) and C-Cl stretch (~650–750 cm−1) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What are the known biological or pesticidal activities of structurally related chloroacetamides?
- Methodological Answer : Chloroacetamides, such as dimethenamid and alachlor, act as herbicides by inhibiting fatty acid elongation in plants. Researchers studying analogous compounds should evaluate enzyme inhibition (e.g., acetyl-CoA carboxylase) via in vitro assays and monitor phytotoxic effects on model organisms like Arabidopsis thaliana. Environmental toxicity assays (e.g., Daphnia magna or algal growth inhibition) are also recommended .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities. For example, torsion angles between the thiophene and acetamide moieties can vary due to steric or electronic effects. SCXRD analysis at 100 K with a synchrotron source provides high-resolution data, while hydrogen-bonding networks (e.g., N–H⋯O/N interactions) stabilize specific conformations. Software like OLEX2 or SHELXL refines structural parameters .
Q. What analytical strategies are effective for studying degradation pathways in environmental matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C-18 cartridges to isolate the parent compound and degradates (e.g., ethanesulfonic acid or oxanilic acid derivatives) from soil/water samples .
- Chromatography : HPLC-MS/MS with a reverse-phase C-18 column and gradient elution (acetonitrile/water + 0.1% formic acid) separates degradates.
- Degradation Kinetics : Monitor under controlled pH, UV light, and microbial activity to identify half-lives and primary transformation products .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like cytochrome P450 or glutathione-S-transferase. The chloroacetamide group may act as an electrophilic warhead, forming covalent adducts with cysteine residues.
- QSAR Studies : Correlate substituent effects (e.g., thiophene substitution patterns) with herbicidal activity using descriptors like logP, polar surface area, and HOMO/LUMO energies .
Q. What strategies mitigate interference from safeners in herbicidal activity assays?
- Methodological Answer : Safeners like fenclorim can alter compound metabolism in plants. To isolate the target compound’s activity:
Properties
IUPAC Name |
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-10(8(11)4-9)5-7-2-3-12-6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWGTYGJMKTLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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